molecular formula C6H13N B1610739 3,4-Dimethylpyrrolidine CAS No. 5309-82-0

3,4-Dimethylpyrrolidine

Cat. No.: B1610739
CAS No.: 5309-82-0
M. Wt: 99.17 g/mol
InChI Key: RDEHRKLSYJBKDV-UHFFFAOYSA-N
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Description

Significance of Pyrrolidine (B122466) Scaffolds in Medicinal Chemistry and Organic Synthesis

The utility of the pyrrolidine framework is multifaceted. In medicinal chemistry, its three-dimensional structure allows for a greater exploration of chemical space compared to flat, aromatic systems. researchgate.netnih.gov This non-planar geometry, a result of sp³-hybridized carbon atoms, is crucial for establishing precise interactions with biological targets like enzymes and receptors. researchgate.netnih.gov The stereochemistry of the pyrrolidine ring, with its potential for multiple chiral centers, profoundly influences the biological activity of drug candidates. researchgate.netnih.gov The strategic placement of substituents on the ring allows for the fine-tuning of a molecule's physicochemical properties, impacting its potency, selectivity, and pharmacokinetic profile. tandfonline.com

In the realm of organic synthesis, pyrrolidine and its derivatives are invaluable as chiral auxiliaries, organocatalysts, and building blocks for the assembly of complex natural products and pharmaceuticals. nih.govtandfonline.com Their cyclic nature imparts a degree of conformational rigidity, which can be exploited to control the stereochemical outcome of chemical reactions. wikipedia.org

The versatility of the pyrrolidine scaffold is evident in the wide array of biological activities exhibited by molecules containing this moiety. These include, but are not limited to, anticancer, antidiabetic, antiviral, antibacterial, and anti-inflammatory properties. tandfonline.com

Distinctive Features and Research Interest in 3,4-Dimethylpyrrolidine Derivatives

Among the vast family of pyrrolidine derivatives, this compound has garnered specific attention due to the unique structural and stereochemical features imparted by the two methyl groups on the pyrrolidine ring. The presence and relative orientation of these methyl groups introduce stereocenters that significantly influence the molecule's shape and its interactions with other molecules.

The stereoisomers of this compound—(3R,4R), (3S,4S), and (3R,4S) (meso)—provide a platform for investigating the impact of stereochemistry on biological activity and catalytic performance. Research has shown that different stereoisomers of substituted pyrrolidines can exhibit varied binding affinities for biological targets and can act as selective inhibitors of enzymes.

Derivatives of this compound are being explored for their potential in various therapeutic areas. For instance, certain derivatives have shown cytotoxic effects against human tumor cell lines, indicating potential as anticancer agents. Furthermore, their ability to act as enzyme inhibitors is a key area of investigation in drug design.

The synthesis of this compound and its derivatives is an active area of research, with chemists developing efficient and stereoselective methods to access these valuable compounds. These synthetic efforts are crucial for enabling the broader exploration of their properties and applications in both academic and industrial research.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,4-dimethylpyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13N/c1-5-3-7-4-6(5)2/h5-7H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDEHRKLSYJBKDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCC1C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00550353
Record name 3,4-Dimethylpyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00550353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

99.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5309-82-0
Record name 3,4-Dimethylpyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00550353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 3,4 Dimethylpyrrolidine and Its Functionalized Derivatives

Stereoselective Construction of the 3,4-Dimethylpyrrolidine Core

The pyrrolidine (B122466) ring is a fundamental structural motif in a vast array of natural products and synthetic pharmaceuticals. The stereoselective synthesis of substituted pyrrolidines, such as this compound, is of significant interest in medicinal and organic chemistry. Various advanced synthetic methodologies have been developed to control the stereochemistry at the C3 and C4 positions, leading to either cis or trans diastereomers with high selectivity. These methods often employ transition metal catalysis, cycloaddition strategies, and asymmetric catalysis to achieve the desired stereochemical outcome.

Nickel-Catalyzed Reductive Cyclization of 1,6-Dienes for trans-3,4-Dimethylpyrrolidine

A notable advancement in the synthesis of trans-3,4-disubstituted pyrrolidines is the nickel-catalyzed reductive cyclization of 1,6-dienes. This methodology provides a direct route to the trans-3,4-dimethylpyrrolidine core with high diastereoselectivity. researchgate.net The reaction is distinguished from previous methods that often yield the cis product via a hydrogen-atom transfer mechanism. researchgate.net

The catalytic cycle is proposed to involve Ni(I) and Ni(III) intermediates, facilitated by a redox-active α-diimine ligand. This ligand stabilizes the electron-rich Ni(I) intermediate, which is crucial for the reductive cyclization pathway over a redox-neutral cycloisomerization. researchgate.net This method has been successfully applied to the synthesis of trans-3,4-dimethylpyrrolidine, a precursor for various drug candidates. researchgate.net

Catalyst SystemSubstrateProductDiastereoselectivity (trans:cis)Yield (%)
NiBr2·diglyme / α-diimine ligand / ZnN-Tosyl-1,6-dieneN-Tosyl-trans-3,4-dimethylpyrrolidine>20:1High

1,3-Dipolar Cycloaddition Strategies in Pyrrolidine Ring Formation

The 1,3-dipolar cycloaddition reaction is a powerful and versatile tool for the construction of five-membered heterocyclic rings, including the pyrrolidine scaffold. wikipedia.org This reaction typically involves the cycloaddition of a 1,3-dipole, such as an azomethine ylide, with a dipolarophile, which is usually an alkene or alkyne. wikipedia.org The stereochemistry of the resulting pyrrolidine can often be controlled by the geometry of the reactants and the reaction conditions.

The versatility of this method allows for the synthesis of a wide range of functionalized pyrrolidines by varying the substituents on both the 1,3-dipole and the dipolarophile. nih.govresearchgate.net While not exclusively for this compound, the principles of this strategy are directly applicable to its synthesis by choosing appropriately substituted precursors. The reaction can be promoted thermally or through the use of various catalysts, including metal complexes.

1,3-Dipole PrecursorDipolarophileCatalyst/ConditionsProduct
N-benzylideneglycinate(E)-alkeneSilver(I)/ThioClickFerrophosendo-4-acyl pyrrolidine
Isatin-derived azomethine ylideMaleimideEtOH, room tempN-fused pyrrolidinyl spirooxindole

Intramolecular Aza-Michael Reactions for Substituted Pyrrolidines

The intramolecular aza-Michael reaction, also known as the endo-aza-Michael addition, is a widely employed strategy for the synthesis of nitrogen-containing heterocycles, including substituted pyrrolidines. rsc.org This reaction involves the intramolecular conjugate addition of a nitrogen nucleophile to an α,β-unsaturated carbonyl compound or a related Michael acceptor. rsc.org The stereochemical outcome of the cyclization can be controlled, leading to the formation of specific diastereomers. rsc.org

This methodology has been utilized in the synthesis of various pyrrolidine derivatives. researchgate.net The efficiency and stereoselectivity of the intramolecular aza-Michael reaction can be influenced by the choice of catalyst, with both organocatalysts and metal-based catalysts being employed. rsc.orgresearchgate.net

SubstrateCatalystProductKey Features
Carbamate (B1207046) with conjugated ketone9-amino-9-deoxy-epi-hydroquinineSubstituted pyrrolidineEnantioselective
N-protected amine with α,β-unsaturated thioesterChiral phosphoric acidSpirocyclic pyrrolidineHigh yield and enantioselectivity

Synthesis from Enamides via H-Transfer Cyclization

Enamides have emerged as versatile intermediates in organic synthesis. nih.gov Their cyclization reactions provide access to a variety of heterocyclic structures. While direct H-transfer cyclization of enamides to form this compound is not a commonly cited specific method, the reactivity of enamides allows for various cyclization pathways. rsc.org For instance, thermal or acid-catalyzed cyclizations of appropriately substituted enamides can lead to the formation of pyrrolidine rings. The substituents on the enamide would dictate the substitution pattern on the resulting pyrrolidine.

A general approach would involve the synthesis of an enamide precursor that, upon cyclization, would generate the desired this compound core. The stereochemistry of the final product would depend on the geometry of the enamide and the mechanism of the cyclization reaction.

Zirconium-Mediated Cyclizations in Pyrrolidine Synthesis

Zirconium-mediated reactions have found significant applications in organic synthesis, including the formation of cyclic compounds. rsc.org Zirconium complexes can mediate the cyclization of various unsaturated substrates to form carbocyclic and heterocyclic rings. For the synthesis of pyrrolidines, a tandem hydrozirconation-cyclization sequence of N-allyl oxazolidines has been reported. nih.gov

This approach involves the hydrozirconation of an allylic double bond, followed by a Lewis acid-mediated cyclization to construct the pyrrolidine ring. nih.gov The stereoselectivity of this process allows for the formation of specific diastereomers of the substituted pyrrolidine. nih.gov While this specific example does not directly yield this compound, the underlying principle of zirconium-mediated cyclization can be adapted for its synthesis.

Chiral Catalysis in Pyrrolidine Ring Construction

The asymmetric synthesis of chiral pyrrolidines is a major focus in organic chemistry due to the prevalence of this motif in biologically active molecules. mdpi.com Chiral catalysis offers a powerful means to control the stereochemistry during the formation of the pyrrolidine ring, leading to enantiomerically enriched products.

Various catalytic systems have been developed for the asymmetric synthesis of pyrrolidines, including those based on transition metals and organocatalysts. mdpi.cominsuf.org These catalysts can be employed in a range of reactions, such as 1,3-dipolar cycloadditions, Michael additions, and other cyclization reactions, to induce high levels of enantioselectivity. researchgate.net The development of new chiral ligands and catalysts continues to expand the scope and efficiency of these asymmetric transformations. mdpi.com

Reaction TypeCatalyst/LigandKey Outcome
1,3-Dipolar CycloadditionCopper(I) or Silver-based complexesEnantioselective formation of functionalized pyrrolidines
Michael AdditionOrganocatalysts (e.g., prolinamides)Stereoselective construction of chiral 3,4-disubstituted pyrrolidines researchgate.net
Reductive CyclizationChiral Nickel CatalystsPotential for enantioselective synthesis of substituted pyrrolidines

Asymmetric Synthesis and Enantiomeric Control

The stereoselective synthesis of substituted pyrrolidines is a significant area of research due to the prevalence of this structural motif in numerous biologically active compounds. mdpi.com Achieving control over the stereochemistry at the C3 and C4 positions of the pyrrolidine ring is crucial for accessing specific enantiomers and diastereomers of this compound, which in turn is vital for its application in catalysis and medicinal chemistry.

Diastereoselective synthesis aims to produce a specific diastereomer from a reaction that can potentially create multiple. For disubstituted pyrrolidines like this compound, this involves controlling the relative stereochemistry of the two methyl groups (cis or trans). Various strategies have been developed to achieve high levels of diastereocontrol.

One effective method is the copper-promoted intramolecular aminooxygenation of alkenes. nih.gov This approach can yield disubstituted pyrrolidines with high diastereoselectivity. For instance, γ-substituted 4-pentenyl sulfonamides tend to favor the formation of 2,3-trans pyrrolidine products with moderate selectivity. nih.gov While this example illustrates control at the 2 and 3 positions, similar principles can be applied to achieve selectivity at the 3 and 4 positions through careful substrate design.

Another powerful strategy involves direct C–H bond amination. Iron dipyrrin (B1230570) complexes have been shown to catalyze the conversion of aliphatic azides into 2,5-disubstituted pyrrolidines with high diastereoselectivity. nih.gov These studies demonstrate that systematic variation of the catalyst, guided by theoretical models, can significantly enhance selectivity towards the desired diastereomer. nih.gov For example, an iron phenoxide complex was found to be superior in generating syn 2,5-disubstituted pyrrolidines. nih.gov The principles of catalyst-controlled C-H functionalization can be extended to the synthesis of 3,4-disubstituted pyrrolidines.

The stereoselective reaction of osmium tetraoxide with N-protected (2S)-3,4-dehydroproline methyl esters provides a high yield of (2S,3R,4S)-3,4-dihydroxyprolines, demonstrating excellent control over the introduction of substituents onto the pyrrolidine ring. nih.gov Subsequent chemical modifications can convert these intermediates into the desired this compound diastereomers.

Table 1: Overview of Diastereoselective Synthetic Methods for Substituted Pyrrolidines

Method Key Features Selectivity Outcome Reference
Copper-Promoted Aminooxygenation Intramolecular cyclization of alkene substrates. Favors 2,3-trans adducts with moderate selectivity for γ-substituted substrates. nih.gov
Iron-Catalyzed C–H Amination Direct C–H bond functionalization using iron dipyrrin complexes. Can be optimized for high syn diastereoselectivity (>20:1). nih.gov
Osmium-Catalyzed Dihydroxylation Stereoselective reaction with dehydroproline derivatives. High yields of specific diastereomeric diols. nih.gov

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a molecule to control the stereochemical outcome of subsequent reactions. wikipedia.orgsigmaaldrich.com After the desired stereochemistry is established, the auxiliary is removed and can often be recovered for reuse. wikipedia.org This strategy is a cornerstone of asymmetric synthesis.

Pseudoephedrine and its analogue, pseudoephenamine, are highly effective chiral auxiliaries. wikipedia.orgnih.gov In a typical application, pseudoephedrine is reacted with a carboxylic acid to form an amide. The α-proton of the carbonyl can then be removed by a base to form an enolate, which subsequently reacts with an electrophile (e.g., an alkyl halide). The stereochemistry of this addition is directed by the chiral auxiliary, leading to a product with high diastereoselectivity. wikipedia.org Pseudoephenamine has been shown to provide remarkable stereocontrol in alkylation reactions, particularly in the formation of quaternary carbon centers, and its derivatives often have a high propensity to be crystalline, which aids in purification. nih.gov

For the synthesis of a specific this compound stereoisomer, a prochiral precursor could be coupled to a chiral auxiliary. Subsequent diastereoselective reactions, such as alkylation or conjugate addition, would install the methyl groups with the desired stereochemistry, guided by the auxiliary. The final step would involve the cleavage of the auxiliary to yield the enantiomerically enriched product.

Chiral resolution is a process used to separate a racemic mixture into its constituent enantiomers. wikipedia.org This is a common strategy when an asymmetric synthesis is not feasible or when both enantiomers are desired for comparative studies.

The most prevalent method for chiral resolution is the formation of diastereomeric salts. wikipedia.org This technique involves reacting the racemic mixture with a chiral resolving agent. For a racemic amine like this compound, a chiral acid (e.g., tartaric acid) is used as the resolving agent. wikipedia.org The reaction produces a pair of diastereomeric salts: (R)-amine·(R)-acid and (S)-amine·(R)-acid.

These diastereomeric salts have different physical properties, most importantly, different solubilities in a given solvent. This difference allows for their separation by fractional crystallization. wikipedia.org One of the diastereomeric salts will preferentially crystallize from the solution, leaving the other dissolved. After separation by filtration, the pure diastereomeric salt is treated with a base to neutralize the chiral acid and liberate the enantiomerically pure amine. This process was successfully used to resolve 3,4-methylenedioxypyrovalerone (MDPV), a compound containing a pyrrolidine ring, using (+)- and (-)-2'-bromotetranilic acid as resolving agents to achieve an enantiomeric excess of >96%. nih.gov

Table 2: Chiral Resolution via Diastereomeric Salt Formation

Step Process Principle
1 Salt Formation React racemic amine with a single enantiomer of a chiral acid.
2 Fractional Crystallization Exploit the different solubilities of the resulting diastereomeric salts to separate them.
3 Liberation Treat the separated salt with a base to recover the enantiomerically pure amine.

Derivatization and Functionalization of the this compound Scaffold

The this compound scaffold can be chemically modified to create a diverse range of derivatives. Functionalization typically occurs at the nitrogen atom or, if other functional groups are present, at the ring carbons.

N-alkylation is a fundamental transformation for secondary amines like this compound. acsgcipr.org This reaction involves the formation of a new carbon-nitrogen bond, converting the secondary amine into a tertiary amine. The typical method is an SN2 reaction where the amine acts as a nucleophile, attacking an activated alkane such as an alkyl halide or an alkyl sulfonate. acsgcipr.org The reaction is often carried out in the presence of a base to neutralize the acid generated. fabad.org.tr For example, reacting this compound with an alkylating agent like 1-(chloromethyl)-4-methoxybenzene in the presence of potassium carbonate (K₂CO₃) in a solvent like dimethylformamide (DMF) would yield the corresponding N-alkylated product. fabad.org.tr

Alkylation at the ring carbons is more complex and generally requires the presence of an activating group, such as a carbonyl, to facilitate the formation of an enolate. For instance, in a pyrrolidinone (a lactam derivative), the carbon atom alpha to the carbonyl can be deprotonated with a strong base to form an enolate, which can then be alkylated by an electrophile.

Amidation: The secondary amine of this compound can readily undergo amidation reactions to form N-acyl derivatives. This is one of the most common methods for amide bond formation. ucl.ac.uk The reaction typically involves coupling the amine with a carboxylic acid. Due to the competing acid-base reaction, the carboxylic acid usually needs to be activated. fishersci.co.uk Common methods include:

Acyl Chloride Method: The carboxylic acid is first converted to a more reactive acyl chloride using reagents like thionyl chloride or oxalyl chloride. The acyl chloride then reacts rapidly with the amine to form the amide. fishersci.co.ukyoutube.com

Coupling Reagents: A wide variety of coupling reagents, such as carbodiimides (e.g., EDC, DCC) or uronium salts (e.g., HATU, HBTU), are used to facilitate the direct reaction between a carboxylic acid and an amine under mild conditions. ucl.ac.ukfishersci.co.uk

Esterification: Esterification reactions require the presence of both a carboxylic acid and an alcohol group. Therefore, to perform an esterification on the this compound scaffold, it must first be functionalized to contain one of these groups. For example, if a derivative such as (3,4-dimethylpyrrolidin-1-yl)acetic acid were synthesized, its carboxylic acid moiety could be esterified. The Steglich esterification is a mild and efficient method that uses a carbodiimide (B86325) (like DCC or EDC) and a catalyst, typically 4-dimethylaminopyridine (B28879) (DMAP), to form an ester from a carboxylic acid and an alcohol. researchgate.net Alternatively, direct esterification can be achieved under acidic conditions or with the assistance of Lewis acids like titanium tetrachloride (TiCl₄). mdpi.com

Introduction and Removal of Protecting Groups

In the multi-step synthesis of complex molecules like this compound and its derivatives, the strategic use of protecting groups is essential to mask reactive functional groups and ensure chemoselectivity. The nitrogen atom of the pyrrolidine ring is a common site for protection, preventing its participation in undesired side reactions. The choice of a suitable protecting group is dictated by its stability under various reaction conditions and the ease of its selective removal. Commonly employed protecting groups for the pyrrolidine nitrogen include the tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups.

The tert-butoxycarbonyl (Boc) group is widely favored due to its stability in a broad range of non-acidic conditions. wikipedia.orgjk-sci.com The introduction of the Boc group onto the this compound nitrogen is typically achieved by reacting it with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base, such as triethylamine (B128534) or sodium hydroxide (B78521), in a suitable solvent like tetrahydrofuran (B95107) (THF) or dichloromethane (B109758) (DCM). jk-sci.com This reaction proceeds via nucleophilic attack of the amine on the Boc anhydride, leading to the formation of the N-Boc protected pyrrolidine. jk-sci.com

The removal of the Boc group, or deprotection, is generally accomplished under acidic conditions. wikipedia.orgtotal-synthesis.com A common method involves treatment with strong acids like trifluoroacetic acid (TFA) in a solvent such as dichloromethane. wikipedia.orgjk-sci.com Alternatively, hydrogen chloride (HCl) in an organic solvent like methanol (B129727) or dioxane can be employed. wikipedia.org The mechanism of deprotection involves protonation of the carbamate oxygen, followed by the elimination of isobutylene (B52900) and carbon dioxide to regenerate the free amine. total-synthesis.com For substrates sensitive to strong acids, milder deprotection methods, such as using oxalyl chloride in methanol, have been developed. nih.gov

The benzyloxycarbonyl (Cbz) group is another valuable protecting group for amines, offering orthogonality to the Boc group as it is stable to acidic and basic conditions but readily cleaved by catalytic hydrogenolysis. nih.gov The Cbz group is introduced by reacting this compound with benzyl (B1604629) chloroformate (Cbz-Cl) in the presence of a base. orgsyn.org

Deprotection of the Cbz group is most commonly achieved by catalytic hydrogenation. researchgate.net This involves reacting the N-Cbz protected pyrrolidine with hydrogen gas in the presence of a palladium catalyst, typically palladium on carbon (Pd/C), in a solvent like methanol or ethanol. researchgate.net This method is highly efficient and affords the deprotected amine in excellent yields. researchgate.net Alternative deprotection methods that avoid the use of hydrogen gas include the use of sodium borohydride (B1222165) with catalytic Pd-C in methanol. researchgate.net

The selection between Boc, Cbz, and other protecting groups is a critical aspect of synthetic strategy, allowing for the selective deprotection of one amine in the presence of others, a concept known as orthogonal protection. This is particularly important in the synthesis of complex functionalized derivatives of this compound.

Table 1: Common Protecting Groups for this compound and their Deprotection Methods

Protecting GroupIntroduction ReagentDeprotection Conditions
tert-butoxycarbonyl (Boc)Di-tert-butyl dicarbonate (Boc₂O)Trifluoroacetic acid (TFA) in CH₂Cl₂; HCl in methanol/dioxane
Benzyloxycarbonyl (Cbz)Benzyl chloroformate (Cbz-Cl)H₂, Pd/C in methanol or ethanol

Modification via Skeletal Rearrangements and Deconstruction Processes

Beyond functional group interconversions, the modification of the pyrrolidine core itself through skeletal rearrangements and deconstruction processes offers a powerful strategy for accessing novel and structurally diverse derivatives. These transformations involve the cleavage and formation of carbon-carbon or carbon-nitrogen bonds within the heterocyclic framework, leading to ring expansion, contraction, or fragmentation.

A significant example of a skeletal rearrangement is the ring transformation of 2-(haloalkyl)azetidines into 3,4-disubstituted pyrrolidines. This method provides a stereospecific route to cis-3,4-disubstituted pyrrolidines. The process begins with the reduction of a 4-(haloalkyl)azetidin-2-one to the corresponding 2-(haloalkyl)azetidine. Subsequent treatment of this intermediate induces a rearrangement through a bicyclic azetidinium ion intermediate, which is then opened by a nucleophile to yield the pyrrolidine ring with controlled stereochemistry at the 3 and 4 positions. mdpi.com

Another innovative approach involves the skeletal editing of the pyrrolidine ring. For instance, a nitrogen atom can be inserted into the pyrrolidine ring to form a tetrahydropyridazine scaffold. researchgate.netnih.gov This transformation expands the chemical space accessible from pyrrolidine precursors and introduces a new heterocyclic core.

Deconstruction processes involve the cleavage of the pyrrolidine ring to generate acyclic products with preserved functional or stereochemical information. A notable deconstructive strategy is the transformation of saturated nitrogen heterocycles like pyrrolidine into halogen-containing acyclic amines. This process involves the sequential cleavage of a C(sp³)–N and a C(sp³)–C(sp³) single bond, followed by the formation of a C(sp³)–halogen bond. The resulting haloamines are versatile intermediates for further synthetic elaborations. nih.gov

Furthermore, the deconstructive functionalization of pyrrolidines can be achieved through various means, including the use of difluorocarbene, which induces C(sp³)–N bond cleavage under transition-metal-free and oxidant-free conditions, leading to functionalized products. nih.gov Another approach involves the aromatization-driven deconstructive functionalization of spiro dihydroquinazolinones, which proceeds via a dual photoredox/nickel catalysis to cleave a cyclic C-C bond. nih.gov These deconstructive methods provide access to linear molecules from cyclic precursors, significantly diversifying the range of achievable molecular architectures. researchgate.net

Table 2: Examples of Skeletal Rearrangement and Deconstruction Processes for Pyrrolidine Derivatives

TransformationStarting Material TypeProduct TypeKey Features
Ring Transformation2-(Haloalkyl)azetidinecis-3,4-Disubstituted pyrrolidineStereospecific rearrangement via a bicyclic azetidinium intermediate. mdpi.com
Skeletal EditingPyrrolidineTetrahydropyridazineNitrogen atom insertion into the pyrrolidine ring. researchgate.netnih.gov
Deconstructive HalogenationPyrrolidineAcyclic HaloamineSequential C-N and C-C bond cleavage. nih.gov
Deconstructive FunctionalizationPyrrolidineFunctionalized Acyclic AmineC-N bond cleavage induced by difluorocarbene. nih.gov

Chemical Reactivity and Transformation Pathways of 3,4 Dimethylpyrrolidine Derivatives

Oxidation and Reduction Reactions of the Pyrrolidine (B122466) Nitrogen and Ring System

The pyrrolidine ring and its constituent nitrogen atom are susceptible to a range of oxidation and reduction reactions, enabling the synthesis of diverse functionalized products.

Oxidation Reactions: The nitrogen atom in N-substituted 3,4-dimethylpyrrolidines can be oxidized to form N-oxides, which are useful intermediates in synthetic chemistry. The carbon atoms alpha to the nitrogen (C2 and C5) are also common sites for oxidation, leading to the formation of lactams (pyrrolidinones) or iminium ions.

N-acyl-pyrrolidines, for instance, can be oxidized to the corresponding 2-pyrrolidinones. researchgate.net This transformation can be achieved using various oxidizing systems, including iron(II)-hydrogen peroxide or molecular oxygen in the presence of an iron complex. researchgate.net More modern methods include selective electrochemical aminoxyl-mediated Shono-type oxidations, which have demonstrated high functional group compatibility and selectivity in converting functionalized pyrrolidines to pyrrolidinones. acs.orgorganic-chemistry.org Oxoammonium-catalyzed oxidation also provides an effective route for converting N-substituted amines, including carbamates, sulfonamides, and amides of pyrrolidine, into the corresponding imides or lactams. chemrxiv.org

Below is a table summarizing common oxidation reactions applicable to the pyrrolidine ring system.

Reaction Type Reagents/Catalysts Product(s) Key Findings
α-Oxidation of N-Acyl Pyrrolidines Fe(II)-H₂O₂, or Fe complex/O₂N-Acyl-pyrrolidin-2-onesProvides a direct route to lactams from activated pyrrolidines. researchgate.net
Electrochemical Shono-type Oxidation Aminoxyl mediators (e.g., ABNO), Stainless-steel electrodePyrrolidinonesOffers high selectivity and functional group tolerance under mild electrochemical conditions. acs.orgorganic-chemistry.org
Oxoammonium-Catalyzed Oxidation Oxoammonium salts (e.g., ketoABNO), mCPBAN-Protected amides/imidesEffective for a broad scope of N-substituted amines, including electron-poor substrates. chemrxiv.org
Oxidation via Hypervalent Iodine PhI(OAc)₂, (PhIO)n, NBS/AIBNα,β-Functionalized pyrrolidinesMediates unique oxidations to furnish α-hydroxy-β,β-dibromine or α-methoxy-β-bromine derivatives. nih.gov

Reduction Reactions: The reduction of pyrrolidine derivatives typically involves the saturation of precursor pyrrole (B145914) rings or the reduction of functional groups attached to the ring. The catalytic hydrogenation of substituted pyrroles is a powerful method for the stereoselective synthesis of functionalized pyrrolidines. acs.org The choice of catalyst and reaction conditions is crucial for achieving high conversion and selectivity.

Heterogeneous catalytic hydrogenation using noble metal catalysts such as rhodium and ruthenium has been shown to be effective for the saturation of the pyrrole ring. researchgate.netepa.gov For instance, the hydrogenation of methyl 1-methyl-2-pyrroleacetate in a non-acidic medium can yield the corresponding pyrrolidine derivative, which is a valuable pharmaceutical intermediate. researchgate.net The stereochemical outcome of the reduction can often be directed by existing stereocenters on substituents, allowing for the diastereoselective formation of new stereocenters on the pyrrolidine ring.

Reaction Type Reagents/Catalysts Starting Material Product(s) Key Findings
Heterogeneous Catalytic Hydrogenation Rh, Ru, or Pd on support (e.g., Carbon)Substituted PyrrolesSubstituted PyrrolidinesAchieves saturation of the pyrrole ring, often with high diastereoselectivity controlled by existing substituents. acs.orgresearchgate.netepa.govacs.org
Hydride Reduction LiAlH₄, NaBH₄N-Acyl or ester-substituted pyrrolidinesN-Alkyl or alcohol-substituted pyrrolidinesStandard method for reducing carbonyl functionalities on the pyrrolidine scaffold.

Substitution Reactions on Substituted Pyrrolidine Moieties

Substitution reactions involving 3,4-dimethylpyrrolidine derivatives can occur at the nitrogen atom or, less commonly, at the carbon atoms of the ring.

The lone pair of electrons on the secondary amine nitrogen makes this compound a potent nucleophile. It readily participates in nucleophilic substitution reactions with a variety of electrophiles. This includes alkylation, acylation, and arylation reactions. For instance, pyrrolidine is frequently used as a nucleophile in nucleophilic aromatic substitution (SNAr) reactions, displacing leaving groups on electron-deficient aromatic rings. nih.govyoutube.comquimicaorganica.org The reaction proceeds through a stepwise addition-elimination mechanism, and its rate can be influenced by the electronic nature of substituents on both the pyrrolidine and the aromatic electrophile.

Substitution directly on the carbon framework of the this compound ring is more challenging due to the saturated, sp³-hybridized nature of the carbons. However, functionalization can be achieved by first introducing activating groups. For example, oxidation to a pyrrolidinone allows for deprotonation at the α-carbon to form an enolate, which can then react with various electrophiles. Similarly, formation of an enamine from a pyrrolidinone can facilitate α-functionalization.

Hydrolytic Transformations and Condensation Reactions

Hydrolytic Transformations: Amide derivatives of this compound can undergo hydrolysis to yield the parent amine and the corresponding carboxylic acid. This reaction is typically carried out under acidic or basic conditions. A mild protocol for the alkaline hydrolysis of secondary and tertiary amides, such as N-benzoyl pyrrolidine, has been developed using sodium hydroxide (B78521) in a methanol (B129727)/dichloromethane (B109758) solvent system, which can be advantageous for sensitive substrates. researchgate.net

Condensation Reactions: this compound, as a secondary amine, is a classic component in the Mannich reaction. This three-component condensation involves an active hydrogen compound (like a ketone), an aldehyde (often formaldehyde), and a secondary amine. wikipedia.orgadichemistry.com The reaction proceeds through the formation of an iminium ion intermediate from the amine and aldehyde, which is then attacked by the enol or enolate of the active hydrogen compound to form a β-amino carbonyl compound, known as a Mannich base. wikipedia.orgias.ac.in These Mannich bases are versatile synthetic intermediates.

Cyclic amines like pyrrolidine can also participate in redox-annulations with compounds such as 2-formylaryl malonates in what is termed a redox-Mannich process. nih.gov This transformation is redox-neutral and involves concurrent oxidative amine α-C-H bond functionalization and reductive N-alkylation. nih.gov

Reaction Type Reactants Key Intermediate Product Significance
Mannich Reaction This compound, Formaldehyde, Enolizable Carbonyl CompoundIminium Ionβ-Amino Carbonyl (Mannich Base)Forms a C-C bond and introduces an aminoalkyl group. wikipedia.orgadichemistry.comwikipedia.org
Redox-Mannich Annulation Pyrrolidine, 2-Formylaryl malonateAzomethine ylideTetrahydroprotoberberine coreRedox-neutral C-H functionalization of the amine. nih.gov

Coupling Reactions (e.g., Amide Bond Formation, Peptide Synthesis)

The formation of an amide bond is one of the most fundamental and frequently used reactions in medicinal chemistry and organic synthesis. luxembourg-bio.comhepatochem.com this compound can serve as the amine component in these coupling reactions to form N-acyl derivatives. The direct condensation of a carboxylic acid and an amine requires activation of the carboxylic acid to facilitate the reaction. researchgate.net

A vast array of coupling reagents has been developed to promote amide bond formation under mild conditions. These reagents convert the carboxylic acid's hydroxyl group into a better leaving group, forming a reactive intermediate that is readily attacked by the amine. hepatochem.com

Common classes of coupling reagents include:

Carbodiimides: Such as dicyclohexylcarbodiimide (B1669883) (DCC) and diisopropylcarbodiimide (DIC). These are often used with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to increase efficiency and suppress side reactions like racemization. luxembourg-bio.com

Phosphonium Salts: Reagents like (Benzotriazol-1-yloxy)tris(pyrrolidino)phosphonium hexafluorophosphate (B91526) (PyBOP) and (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyAOP) are highly effective, particularly for hindered couplings. nih.govpeptide.com

Uronium/Aminium Salts: Reagents like HATU and HBTU are also widely used for their high efficiency and rapid reaction rates. nih.gov

In the context of peptide synthesis, a secondary amine like this compound can be used to cap a peptide chain or be incorporated as a non-standard building block. masterorganicchemistry.comvapourtec.com The choice of coupling reagent and solvent system is critical for achieving high yields and purity. peptide.com Solvents like N,N-dimethylformamide (DMF) and N-methylpyrrolidone (NMP) are commonly used for their ability to solvate the growing peptide chain effectively. peptide.com

Exploration of Unique Reaction Manifolds

Beyond standard transformations, the pyrrolidine ring system can participate in more complex and unique reactions, such as cycloadditions and ring-opening reactions.

[3+2] Cycloaddition Reactions: While often used to synthesize the pyrrolidine ring itself, cycloaddition reactions can also be applied to derivatives. mdpi.comnih.govresearchgate.net The 1,3-dipolar cycloaddition between an azomethine ylide and an alkene is a powerful method for constructing highly substituted pyrrolidines, often with excellent stereocontrol. nih.gov Derivatives of this compound can be conceptualized as products of such reactions, and existing pyrrolidine derivatives can be further functionalized using related cycloaddition strategies.

Ring-Opening Reactions: The deconstructive functionalization of unstrained cyclic amines like pyrrolidine via C-N bond cleavage has emerged as a powerful strategy for synthesizing structurally diverse acyclic molecules. researchgate.netresearchgate.net These reactions allow for the conversion of the cyclic framework into linear structures bearing new functional groups. Various methods have been developed to achieve this, including transformations mediated by difluorocarbene or silylium (B1239981) catalysts, which can lead to regioselective C-N bond cleavage. researchgate.net For instance, the reaction of N-phenylpyrrolidine derivatives with reagents that generate difluorocarbene can result in ring-opened N-formyl haloamides. researchgate.net The regioselectivity of the cleavage can be influenced by substituents on the ring, with cleavage often occurring at the less hindered site. researchgate.net

Stereochemical Dynamics and Conformational Analysis of 3,4 Dimethylpyrrolidine Systems

Pseudorotation and Ring Conformation

The five-membered pyrrolidine (B122466) ring is not planar and exists in a continuous series of puckered conformations to relieve torsional strain. This dynamic process, known as pseudorotation, involves the out-of-plane motion of the ring atoms. The conformation of the ring at any point along the pseudorotation pathway can be described by two key parameters: the phase angle of pseudorotation (P) and the maximum puckering amplitude (Φmax). beilstein-journals.org

The pseudorotation circuit contains two principal types of conformations:

Envelope (E) conformations: Four of the ring atoms are coplanar, and the fifth atom is out of the plane.

Twist (T) conformations: Two adjacent atoms are displaced in opposite directions from the plane formed by the other three atoms.

For an unsubstituted pyrrolidine ring, the energy barrier for pseudorotation is low, allowing for rapid interconversion between conformers. rsc.org However, the introduction of substituents, such as the two methyl groups in 3,4-dimethylpyrrolidine, creates steric preferences that restrict this free pseudorotation and favor specific conformations.

The substituents tend to occupy pseudoequatorial positions to minimize steric hindrance. nih.gov This energetic preference significantly influences the conformational equilibrium for the cis and trans isomers of this compound.

trans-3,4-Dimethylpyrrolidine: In the trans isomer, the two methyl groups are on opposite sides of the ring. To minimize steric strain, the ring will adopt conformations where both methyl groups can reside in pseudoequatorial or pseudoequatorial-like positions simultaneously. This leads to a preference for twist (T) conformations where C3 and C4 are maximally separated.

cis-3,4-Dimethylpyrrolidine: In the cis isomer, the methyl groups are on the same side of the ring. This arrangement introduces significant steric repulsion. The ring is likely to adopt an envelope (E) or twist (T) conformation that places one methyl group in a pseudoequatorial position while minimizing the steric clash of the other. Studies on analogous cis-substituted pyrrolidines show a significant shift in conformational equilibrium compared to their trans counterparts. beilstein-journals.org For instance, the equilibrium can be shifted towards conformations like ²T₃, where the steric interactions of the cis substituents are accommodated. beilstein-journals.org

The conformational preferences of these isomers are summarized in the table below.

IsomerSubstituent OrientationFavored Conformation TypeKey Steric Interaction
trans-3,4-DimethylpyrrolidineOne methyl group 'up', one 'down'Twist (T) conformations allowing for di-pseudoequatorial placementMinimized gauche interactions between substituents
cis-3,4-DimethylpyrrolidineBoth methyl groups 'up' or 'down'Envelope (E) or Twist (T) conformations that balance steric strainSignificant 1,2-cis steric repulsion between methyl groups

Impact of Stereoisomerism on Chemical and Biological Activity

Stereochemistry is a critical determinant of molecular function, profoundly affecting how a molecule interacts with other chiral molecules, such as biological receptors or catalysts. mdpi.commalariaworld.org The distinct three-dimensional shapes of cis- and trans-3,4-dimethylpyrrolidine lead to different chemical and biological activities.

The difference in activity arises because the spatial arrangement of the methyl groups creates unique steric and electronic profiles for each isomer. In biological systems, receptors and enzyme active sites are chiral and stereospecific. A molecule's ability to bind effectively depends on a precise complementary fit, often described as a "lock and key" model. mappingignorance.org The fixed trans arrangement of the methyl groups presents a different topographical surface for binding compared to the cis arrangement. This difference can lead to one isomer binding with high affinity while the other binds weakly or not at all, resulting in significant variations in biological activity. mdpi.com For example, studies on other isomeric systems, like cis- and trans-diammineplatinum(II), have shown that the geometric difference is crucial for their biological effects, as it dictates the types of adducts they can form with DNA. nih.gov

In terms of chemical reactivity, the stereoisomerism impacts reaction rates and equilibria. Steric repulsion between bulky cis substituents can increase the ground-state energy of the molecule, making it more reactive and causing the reaction to be more exergonic compared to the corresponding trans isomer, where such strain is absent. researchgate.net The accessibility of the nitrogen lone pair is also affected by the conformation of the ring and the orientation of the adjacent methyl groups. In the cis isomer, the methyl groups may partially shield one face of the molecule, directing the approach of reagents, whereas the trans isomer presents a more symmetric steric environment around the nitrogen.

Propertycis-3,4-Dimethylpyrrolidinetrans-3,4-DimethylpyrrolidineRationale
Molecular Shape "U" or "V" shape with methyls on the same faceMore linear or "Z" shape with methyls on opposite facesThe relative orientation of substituents dictates the overall molecular topology.
Receptor Binding Expected to have different binding affinity and/or efficacyExpected to have different binding affinity and/or efficacyThe distinct 3D shapes will interact differently with chiral binding pockets of proteins and enzymes. mdpi.com
Chemical Reactivity Potentially higher ground state energy due to steric strainLower ground state energy due to reduced steric strainSteric repulsion between cis substituents can influence thermodynamic stability and reaction kinetics. researchgate.net

Isomer-Specific Reactivity and Selectivity in Synthetic Pathways

In asymmetric synthesis, chiral molecules are used to control the stereochemical outcome of a reaction. Chiral pyrrolidine derivatives are frequently employed as organocatalysts or as chiral auxiliaries for this purpose. mdpi.com A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to direct a stereoselective transformation, after which it is removed. wikipedia.org

The rigid and well-defined stereochemistry of cis- and trans-3,4-dimethylpyrrolidine makes them suitable candidates for such applications, where each isomer is expected to induce a different stereochemical outcome. When used as a chiral auxiliary, for instance by forming an amide with a prochiral carboxylic acid, the dimethylpyrrolidine moiety creates a chiral environment that biases the approach of an electrophile or nucleophile to one of the two faces of the molecule.

trans-Isomer: The C₂-symmetric nature of the (3R,4R)- or (3S,4S)-trans-dimethylpyrrolidine auxiliary provides a highly predictable steric environment. The two pseudoequatorial methyl groups effectively block one face of an attached enolate, forcing an incoming electrophile to approach from the less hindered face, leading to high diastereoselectivity.

cis-Isomer: The cis isomer lacks C₂ symmetry. The two methyl groups on the same side of the ring create a different and more sterically biased pocket. This unique shape would direct reactions differently than the trans isomer, potentially leading to the opposite diastereomer or a different ratio of products.

This isomer-specific control is crucial in stereoselective synthesis, where the choice of ligand or auxiliary dictates the configuration of the final product. For example, in the synthesis of disubstituted pyrrolidines, the choice of protecting groups and reagents can selectively favor the formation of either the cis or trans isomer, highlighting the distinct synthetic utility of each stereoisomer. acs.org While specific documented use of this compound itself as a widely-used auxiliary is not prevalent in the provided search results, the principles of stereodirection from related substituted heterocycles are well-established. nih.gov

The expected outcomes for a hypothetical stereoselective alkylation are outlined below.

Isomer as Chiral AuxiliaryExpected Steric EnvironmentPredicted Outcome in Asymmetric AlkylationRationale of Control
trans-3,4-DimethylpyrrolidineC₂-symmetric environment, blocking opposite facesHigh diastereoselectivity for one product isomerSymmetric and predictable steric hindrance directs the electrophile to one specific face of the enolate.
cis-3,4-DimethylpyrrolidineC₁-symmetric environment, creating a defined chiral pocketHigh diastereoselectivity, potentially for the opposite product isomer compared to transThe two methyl groups on the same face create a highly biased steric environment, forcing a specific trajectory for the incoming electrophile.

Computational Chemistry and Molecular Modeling of 3,4 Dimethylpyrrolidine Analogues

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 3,4-dimethylpyrrolidine analogues, DFT calculations are employed to determine various electronic properties that govern their reactivity and intermolecular interactions. These calculations can elucidate parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, dipole moments, and molecular electrostatic potential (MEP). researchgate.net

The HOMO energy is related to the electron-donating ability of a molecule, while the LUMO energy indicates its electron-accepting ability. The energy gap (ΔE = ELUMO - EHOMO) is a critical indicator of molecular stability and reactivity. A smaller energy gap suggests higher reactivity. The MEP map provides a visualization of the charge distribution on the molecule's surface, identifying regions that are prone to electrophilic or nucleophilic attack. scispace.com This information is vital for understanding how these analogues might interact with biological targets. researchgate.net

Table 1: Calculated Electronic Properties of cis- and trans-3,4-Dimethylpyrrolidine Isomers using DFT (B3LYP/6-31G*)

Propertycis-3,4-Dimethylpyrrolidinetrans-3,4-Dimethylpyrrolidine
HOMO Energy (eV)-6.25-6.18
LUMO Energy (eV)1.451.52
Energy Gap (ΔE in eV)7.707.70
Dipole Moment (Debye)1.281.15

Note: The data in this table is illustrative and based on typical values obtained from DFT calculations for similar small organic molecules.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that correlate the chemical structure of compounds with their biological activity. jocpr.com For series of this compound analogues, QSAR studies are essential for identifying the key physicochemical properties that determine their therapeutic efficacy. nih.govbenthamdirect.com These models help in predicting the activity of newly designed compounds, thereby prioritizing synthesis and testing efforts. frontiersin.org

The development of a QSAR model involves calculating a set of molecular descriptors for each analogue. These descriptors can be electronic (e.g., dipole moment), steric (e.g., molar refractivity), hydrophobic (e.g., logP), or topological. pharmacy180.com Statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are then used to build an equation that links these descriptors to the observed biological activity (e.g., IC50 values). nih.govnih.gov The resulting model's statistical significance and predictive power are evaluated using various metrics such as the correlation coefficient (R²), cross-validated correlation coefficient (Q²), and F-test value. nih.govingentaconnect.comtandfonline.com

Table 2: Example of a QSAR Model for a Hypothetical Series of Pyrrolidine (B122466) Analogues

DescriptorCoefficientDescription
logP0.45Logarithm of the octanol-water partition coefficient, representing hydrophobicity.
Dipole Moment-0.21A measure of the molecule's overall polarity.
Molar Refractivity (MR)0.12A measure of the molecule's volume and polarizability (steric factor).

This table represents a hypothetical QSAR equation: pIC₅₀ = 0.45(logP) - 0.21(Dipole) + 0.12(MR) + constant. Such models indicate that increasing hydrophobicity and size, while decreasing polarity, might enhance biological activity for this particular series.

Molecular Docking and Ligand-Target Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex. researchgate.net For this compound analogues, docking studies are used to elucidate their binding modes within the active site of a specific biological target, such as an enzyme or a receptor. nih.govnih.govnih.gov This method helps in understanding the key intermolecular interactions, like hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that are responsible for the ligand's affinity. nih.govmdpi.com

The process involves generating multiple conformations of the ligand and fitting them into the receptor's binding pocket. A scoring function is then used to estimate the binding affinity for each pose, with lower scores generally indicating a more favorable interaction. The results of docking studies can guide the structural modification of the analogues to enhance their binding affinity and selectivity. For example, studies on pyrrolidine derivatives as neuraminidase inhibitors have identified key amino acid residues like Trp178, Arg371, and Tyr406 as crucial for binding. nih.gov

Table 3: Illustrative Molecular Docking Results for this compound Analogues Against a Hypothetical Protein Target

AnalogueDocking Score (kcal/mol)Key Interacting ResiduesInteraction Type
Analogue A-8.5Asp120, Tyr250Hydrogen Bond
Analogue B-7.9Phe340, Leu180Hydrophobic Interaction
Analogue C-9.2Asp120, Arg290Hydrogen Bond, Salt Bridge

Molecular Dynamics Simulations for Conformational Flexibility and Binding Events

Molecular Dynamics (MD) simulations are computational methods that analyze the physical movements of atoms and molecules over time. rsc.org For this compound analogues, MD simulations provide insights into their conformational flexibility and the stability of the ligand-receptor complex in a simulated physiological environment. nih.govnih.gov The pyrrolidine ring itself is not planar and can adopt various conformations through a phenomenon known as pseudorotation, which influences its three-dimensional shape and ability to fit into a binding site. nih.govresearchgate.net

MD simulations can be used to assess the stability of the interactions predicted by molecular docking. By simulating the complex over a period of nanoseconds, researchers can monitor parameters like the root-mean-square deviation (RMSD) of the ligand and protein backbone to see if the binding pose is stable. researchgate.net These simulations also help in understanding the dynamic nature of binding events and can reveal important conformational changes that occur upon ligand binding. tandfonline.com

Computational Approaches for Pharmacophore Elucidation and Fragment Design

A pharmacophore is an abstract representation of the essential steric and electronic features that are necessary for a molecule to interact with a specific biological target. For a series of active this compound analogues, pharmacophore models can be generated to identify the common features responsible for their activity. frontiersin.orgingentaconnect.com These features typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic centers, and charged groups.

Once a pharmacophore model is established, it can be used as a 3D query to screen virtual libraries for new compounds with different core structures but the same essential features. ingentaconnect.com Additionally, the this compound scaffold can be used in fragment-based drug design (FBDD). nih.gov In FBDD, small molecular fragments that bind weakly to the target are identified and then grown or linked together to create more potent lead compounds. mdpi.comyoutube.com The pyrrolidine scaffold is considered valuable in FBDD due to its three-dimensional character and its presence in many existing drugs. nih.gov

Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Profiles

In silico prediction of ADME (Absorption, Distribution, Metabolism, and Excretion) properties is a critical step in early-stage drug discovery to assess the drug-likeness of candidate molecules. jocpr.comsimulations-plus.com For this compound analogues, various computational models are used to predict properties such as aqueous solubility, intestinal absorption, blood-brain barrier penetration, and interaction with metabolic enzymes like cytochrome P450s. mdpi.comnih.govresearchgate.net

These predictions help in identifying potential liabilities that could lead to poor pharmacokinetics. tandfonline.com For instance, Lipinski's Rule of Five is a commonly used filter to evaluate whether a compound has properties that would make it a likely orally active drug in humans. nih.gov By predicting ADME profiles computationally, researchers can prioritize analogues with favorable drug-like properties for further development, reducing the likelihood of late-stage failures. nih.govfrontiersin.orgnih.gov

Table 4: Predicted ADME Properties for a Hypothetical this compound Analogue

ADME PropertyPredicted ValueInterpretation
Aqueous Solubility (logS)-3.5Moderately soluble
Human Intestinal Absorption (%)92%High absorption predicted
Blood-Brain Barrier (BBB) PermeationYesPredicted to cross the BBB
CYP2D6 InhibitorNoLow risk of drug-drug interactions via this isoform
Lipinski's Rule of Five Violations0Good oral bioavailability predicted

Applications in Advanced Research Domains

Medicinal Chemistry and Drug Discovery

The versatility of the 3,4-dimethylpyrrolidine core has been extensively leveraged in medicinal chemistry to design and synthesize a wide array of therapeutic agents. Its structural rigidity and the ability to introduce diverse substituents at various positions allow for the fine-tuning of pharmacological properties.

The concept of a "privileged scaffold" is central to modern drug discovery, describing a molecular framework that is capable of binding to multiple, often unrelated, biological targets. researchgate.netmdpi.com The pyrrolidine (B122466) ring, a five-membered nitrogen heterocycle, is widely recognized as such a scaffold by medicinal chemists. nih.gov Its prevalence in biologically active compounds stems from several key features:

Three-Dimensionality: The non-planar, puckered nature of the saturated pyrrolidine ring provides a three-dimensional (3D) structure that can effectively explore the pharmacophore space of a biological target. This is a significant advantage over flat, aromatic systems, as it allows for more specific and higher-affinity interactions with the complex 3D architecture of proteins. nih.govnih.gov

Stereochemical Diversity: The presence of chiral centers, such as those in this compound, introduces stereochemical complexity. This allows for the synthesis of different stereoisomers, which can exhibit distinct biological profiles and binding modes, enabling the optimization of both potency and selectivity. nih.gov

Synthetic Tractability: The pyrrolidine scaffold is synthetically accessible, allowing for the creation of diverse libraries of compounds through the functionalization of the ring at various positions. The nitrogen atom, in particular, serves as a key point for introducing a wide range of substituents. nih.gov

The strategic use of privileged scaffolds like this compound in the design of compound libraries has proven to be an effective approach for identifying novel and potent bioactive molecules. researchgate.net

The this compound moiety and its derivatives have shown significant promise in the development of treatments for complex neurological conditions.

Neuropathic Pain: Neuropathic pain is a chronic condition that arises from damage to the nervous system and is often poorly managed by existing therapies. nih.govmdpi.com Research has focused on developing novel analgesics, and pyrrolidine-based compounds have emerged as promising candidates. For instance, derivatives of 3-(Benzo[b]thiophen-2-yl)pyrrolidine-2,5-dione have been evaluated for their antinociceptive effects in models of neuropathic pain, such as oxaliplatin-induced neuropathy. mdpi.com Furthermore, pyrrolidine-based inhibitors of T-type calcium channels are being investigated as a therapeutic strategy for alleviating the symptoms of neuropathic pain. nih.gov

Neurodegenerative Disorders: Neurodegenerative diseases like Alzheimer's, Parkinson's, and Huntington's are characterized by the progressive loss of neuronal structure and function. mdpi.com The development of effective treatments is a major challenge, and multi-target approaches are gaining traction. mdpi.comcore.ac.uk Natural products and their derivatives, many of which contain heterocyclic scaffolds, are being explored for their neuroprotective potential. nih.gov While direct evidence for this compound in approved treatments is limited, the broader class of pyrrolidine-containing compounds is actively being investigated for their ability to modulate targets relevant to neurodegeneration.

The specific stereochemistry and conformational flexibility of this compound derivatives make them effective modulators of various enzymes and receptors.

Enzyme Inhibition: Pyrrolidine-based structures have been successfully incorporated into inhibitors of various enzymes. For example, N-substituted 3,4-pyrroledicarboximides have been designed and synthesized as potential anti-inflammatory agents that show inhibitory activity against cyclooxygenase (COX) enzymes, with some compounds exhibiting selectivity for COX-2. nih.gov Additionally, sitagliptin, a well-known antidiabetic drug, contains a related heterocyclic structure, and its derivatives are being studied for their ability to inhibit enzymes like α-amylase and α-glucosidase. nih.gov

Receptor Binding: The pyrrolidine scaffold is a key component of ligands for various receptors in the central nervous system. Computational studies have been employed to understand the determinants of subtype selectivity for pyrrolidine-based ligands of nicotinic acetylcholine (B1216132) receptors (nAChRs), specifically focusing on the α4β2 versus α3β4 subtypes. This research is crucial for designing therapeutic agents with improved selectivity and reduced side effects. ku.dk

Derivatives of this compound have demonstrated notable activity against a range of microbial and fungal pathogens.

Antimicrobial Activity: Pyrrolidine-2,5-dione derivatives fused at the 3 and 4 positions have been synthesized and shown to possess moderate antimicrobial activities against selected bacterial species. scispace.com The introduction of specific functional groups, such as an azo moiety, has been found to enhance the antibacterial properties of these compounds. scispace.com

Antifungal Activity: The search for new antifungal agents is critical due to the rise of resistant strains. A dihydropyrrole derivative, 2-(3,4-dimethyl-2,5-dihydro-1H-pyrrol-2-yl)-1-methylethyl pentanoate, isolated from the plant Datura metel, has been shown to be active against various Aspergillus and Candida species. nih.gov The minimum inhibitory concentration (MIC) at which more than 90% of fungal growth was inhibited ranged from 21.87 to 43.75 µg/ml for different fungal species. nih.gov Furthermore, metal complexes of pyrrolidone thiosemicarbazone have also exhibited significant antifungal activities. nih.govresearchgate.net Tetrahydroquinoline derivatives, which share some structural similarities with substituted pyrrolidines, have also been identified as attractive scaffolds for developing new antifungal agents, particularly against dermatophytes. scielo.org.co

The unique properties of the this compound scaffold make it a valuable component in the design of neuropharmacological agents that can cross the blood-brain barrier and interact with targets in the central nervous system. The field of neuropharmacology specifically deals with the action of drugs on the nervous system. researchgate.net

Diterpenoid alkaloids, a class of natural products with complex structures, have shown a range of CNS activities, including anticonvulsant and analgesic effects. nih.gov While not all contain a pyrrolidine ring, their intricate heterocyclic systems highlight the importance of such scaffolds in modulating CNS targets. The development of drugs for CNS diseases often involves multi-target strategies to address the complex pathophysiology of these disorders. core.ac.uk

Beyond pharmaceuticals, the this compound structure and its derivatives have found applications in the agrochemical industry.

Herbicides: Certain 1-phenyl-3-carboxyamidopyrrolidones and 4-ethyl-3-(substituted phenyl)-1-(3-trifluoromethyl-phenyl)-2-pyrrolidinone derivatives have been developed as herbicides. google.com The introduction of fluorine-containing groups into agrochemicals can significantly enhance their biological activity. researchgate.net

Pesticides: Natural products have historically been a rich source of inspiration for the discovery of new agrochemicals. chimia.ch While specific examples directly utilizing this compound as a pesticide are not prominent, the broader class of heterocyclic compounds is of great interest in the development of new insecticidal and fungicidal agents.

Contributions to Materials Science

The application of this compound in the field of materials science is not a widely reported area of research. In principle, heterocyclic compounds can be incorporated into advanced materials in several ways. For instance, they can be used as monomers for the synthesis of specialized polymers, where the heterocyclic unit imparts specific properties such as thermal stability or charge transport capabilities to the resulting material. youtube.commdpi.com Additionally, chiral amines can serve as ligands to create chiral metal-organic frameworks (MOFs), which have potential applications in asymmetric catalysis and enantioselective separations.

However, a review of the current scientific literature does not indicate that this compound has been specifically utilized as a key component in the synthesis of polymers, MOFs, or other advanced materials. Research in this area appears to be limited, and the potential contributions of this specific chiral diamine to materials science remain largely theoretical.

Advanced Analytical and Spectroscopic Characterization Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹⁹F NMR for Structural Elucidation and Purity)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural characterization of 3,4-Dimethylpyrrolidine. ¹H NMR provides detailed information about the hydrogen atoms in the molecule, allowing for the confirmation of its core structure and the determination of its purity.

In a typical ¹H NMR spectrum of this compound, distinct signals corresponding to the different types of protons would be expected. The chemical shifts of these protons are influenced by their local electronic environment. For instance, the protons on the methyl groups (CH₃) would appear at a different chemical shift compared to the protons on the pyrrolidine (B122466) ring (CH and CH₂). The integration of the peak areas in the ¹H NMR spectrum can be used to determine the relative number of protons of each type, which serves as a method for quantitative analysis and purity assessment. researchgate.netnih.govnih.gov

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Type Predicted Chemical Shift (δ, ppm) Multiplicity
Methyl Protons (CH₃)0.9 - 1.2Doublet
Ring Protons (CH)2.0 - 2.5Multiplet
Ring Protons (CH₂)2.8 - 3.5Multiplet
Amine Proton (NH)1.0 - 3.0Broad Singlet

Note: These are approximate chemical shift ranges and can vary based on the solvent and other experimental conditions. oregonstate.educhemistrysteps.comcompoundchem.comlibretexts.org

For fluorinated derivatives of this compound, ¹⁹F NMR spectroscopy is a powerful technique for both structural elucidation and purity determination. nih.gov The ¹⁹F nucleus is highly sensitive in NMR, and its chemical shifts are spread over a wide range, which often leads to simpler and more easily interpretable spectra compared to ¹H NMR. huji.ac.ilazom.comthermofisher.com The absence of background signals in ¹⁹F NMR makes it particularly useful for the analysis of complex mixtures. nih.gov The chemical shift of a fluorine atom is highly sensitive to its electronic environment, providing valuable structural information. nih.gov Furthermore, ¹⁹F NMR can be used for quantitative analysis to determine the purity of fluorinated compounds with high accuracy. huji.ac.il

Mass Spectrometry (MS) for Molecular Weight and Structural Confirmation

Mass spectrometry (MS) is a crucial technique for determining the molecular weight and confirming the structure of this compound. In a mass spectrometer, the molecule is ionized, and the resulting molecular ion's mass-to-charge ratio (m/z) is measured, which directly gives the molecular weight of the compound.

In addition to providing the molecular weight, MS can also offer structural information through the analysis of fragmentation patterns. chemguide.co.uk When the molecular ion is energetically unstable, it can break apart into smaller, characteristic fragment ions. chemguide.co.uk The fragmentation pattern of this compound would be expected to show losses of methyl groups and cleavage of the pyrrolidine ring. libretexts.orgmiamioh.edu For instance, a common fragmentation pathway for amines is the cleavage of the carbon-carbon bond adjacent to the nitrogen atom. miamioh.edu

Table 2: Predicted Mass Spectrometry Fragmentation for this compound

Fragment Ion (m/z) Possible Structure/Loss
99Molecular Ion [M]⁺
84Loss of a methyl group [M-CH₃]⁺
70Loss of an ethyl group [M-C₂H₅]⁺
56Cleavage of the pyrrolidine ring

Note: The specific fragmentation pattern can be influenced by the ionization technique used (e.g., Electron Ionization - EI). whitman.edumdpi.com

High-Performance Liquid Chromatography (HPLC), including Chiral HPLC, for Purity and Enantiomeric Excess Determination

High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for the separation, identification, and quantification of components in a mixture. For this compound, HPLC can be employed to determine its purity by separating it from any impurities present. ptfarm.plbas.bg The retention time of the compound under specific chromatographic conditions (e.g., column, mobile phase, flow rate) can be used for its identification.

Since this compound is a chiral molecule, existing as a pair of enantiomers, chiral HPLC is essential for separating these stereoisomers and determining the enantiomeric excess (ee) of a sample. heraldopenaccess.usnih.gov The separation of enantiomers is achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. nih.govsigmaaldrich.comresearchgate.net The determination of enantiomeric excess is critical in many applications, as the biological activity of enantiomers can differ significantly. heraldopenaccess.us

Table 3: Representative Chiral HPLC Method Parameters for Pyrrolidine Derivatives

Parameter Condition
Chiral Stationary Phase Polysaccharide-based (e.g., cellulose (B213188) or amylose (B160209) derivatives)
Mobile Phase Hexane/Isopropanol with a basic modifier (e.g., diethylamine)
Detection UV at a suitable wavelength
Flow Rate 0.5 - 1.5 mL/min

Note: The optimal conditions for the chiral separation of this compound would need to be developed and validated. nih.govmdpi.commdpi.comrsc.org

The enantiomeric excess can be calculated from the peak areas of the two enantiomers in the chromatogram. uma.es

Electron Spin Resonance (ESR) Spectroscopy for Spin-Labeled Derivatives

Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR), is a technique used to study species that have unpaired electrons. While this compound itself is not paramagnetic, its derivatives can be chemically modified with a stable radical, known as a spin label, to make them ESR-active. nih.gov Nitroxide radicals, such as those based on pyrrolidine or piperidine (B6355638) rings, are commonly used as spin labels.

The ESR spectrum of a nitroxide spin-labeled this compound derivative would typically exhibit a characteristic three-line pattern. researchgate.netnih.gov This triplet arises from the interaction of the unpaired electron with the nitrogen nucleus (I=1) of the nitroxide moiety. researchgate.net The shape and splitting of these lines are sensitive to the local environment and dynamics of the spin label. researchgate.net This sensitivity allows ESR spectroscopy to provide information about the structure and dynamics of the molecule to which the spin label is attached. sciencepublishinggroup.comnih.govrsc.orgresearchgate.net

Table 4: Typical ESR Spectral Parameters for a Nitroxide Spin Label

Parameter Description Typical Value
g-factor Position of the center of the spectrum~2.006
Hyperfine Coupling Constant (aN) Splitting between the three lines14-17 G

Note: These values can be influenced by the solvent polarity and the rotational motion of the spin-labeled molecule.

Future Research Trajectories and Interdisciplinary Perspectives

Exploration of Sustainable and Green Synthetic Methodologies

A primary focus of future research will be the development of environmentally benign methods for synthesizing 3,4-dimethylpyrrolidine and its derivatives. The principles of green chemistry are increasingly guiding synthetic strategies, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

Key areas of exploration include:

Biocatalysis: The use of enzymes or whole-cell systems offers a highly selective and environmentally friendly alternative to traditional chemical catalysts. Research into biocatalytic methods for pyrrolidine (B122466) synthesis is gaining traction, with amidases and other hydrolases showing promise in producing enantiopure pyrrolidine derivatives under mild conditions. nih.gov Future work will likely focus on identifying or engineering enzymes capable of efficiently producing this compound with specific stereochemistry.

Renewable Feedstocks: A significant long-term goal is to move away from petroleum-based starting materials. nih.gov Researchers are investigating the use of biomass-derived platform molecules, such as levulinic acid or compounds derived from chitin, as sustainable precursors for nitrogen-containing heterocycles. baranlab.orgmdpi.com Applying these concepts to the synthesis of this compound would represent a major step towards a more sustainable chemical industry.

Advanced Catalytic Systems: The development of novel, reusable catalysts is central to green synthesis. This includes heterogeneous nanocatalysts that can be easily recovered and reused, reducing waste and cost. rsc.org One-pot, multi-component reactions (MCRs), which combine several synthetic steps into a single operation, are also being explored to increase efficiency and reduce solvent use and purification steps. nih.gov

Green Solvents and Conditions: Efforts are being made to replace volatile and toxic organic solvents with greener alternatives like water, supercritical fluids, or bio-based solvents. researchgate.net Furthermore, techniques such as microwave-assisted synthesis and solvent-free "grinding" methods are being investigated to reduce reaction times and energy consumption. nih.govnih.gov

Table 1: Comparison of Green Chemistry Approaches for Pyrrolidine Synthesis
MethodologyPrinciplePotential Advantages for this compound SynthesisReferences
BiocatalysisUse of enzymes or whole-cell systems as catalysts.High stereoselectivity, mild reaction conditions, reduced waste. nih.gov
Renewable FeedstocksUtilization of biomass-derived starting materials.Reduced reliance on fossil fuels, improved sustainability profile. baranlab.orgmdpi.commdpi.com
Multi-Component Reactions (MCRs)Combining three or more reactants in a single step to form a final product.Increased atom economy, reduced solvent use, simplified procedures. rsc.orgnih.gov
Alternative Energy SourcesEmploying microwaves or ultrasound to drive reactions.Faster reaction times, increased yields, lower energy consumption. nih.govnih.gov
Solvent-Free ConditionsConducting reactions without a solvent medium (e.g., grinding).Elimination of solvent waste, simplified workup, cost savings. nih.govfrontiersin.org

Rational Design of Novel this compound Analogues with Tailored Activities

The this compound scaffold serves as a valuable starting point for the rational design of new molecules with specific, enhanced biological or chemical properties. By systematically modifying its structure, researchers can fine-tune its interactions with biological targets or its performance in chemical applications.

Future design strategies will likely involve:

Structure-Activity Relationship (SAR) Studies: A cornerstone of rational design, SAR studies involve synthesizing a series of analogues with systematic variations to the core structure and evaluating how these changes affect activity. For instance, modifying the substituents on the pyrrolidine nitrogen or altering the stereochemistry of the methyl groups can dramatically influence biological efficacy. nih.gov

Pharmacophore Modeling and Bioisosteric Replacement: Computational models can identify the key structural features (the pharmacophore) responsible for a molecule's activity. nih.govfrontiersin.org This knowledge allows for the targeted design of new analogues. Bioisosteric replacement, where one functional group is swapped for another with similar physical or chemical properties, can be used to improve potency, selectivity, or pharmacokinetic properties. baranlab.org For example, replacing a key functional group on a this compound analogue could enhance its binding to a target enzyme.

Conformational Locking: The non-planar, flexible nature of the pyrrolidine ring allows it to adopt various shapes ("pseudorotation"). researchgate.net Introducing specific substituents or incorporating the ring into a larger, more rigid structure can "lock" it into a particular conformation that is optimal for binding to a biological target, thereby enhancing its activity and selectivity. nih.gov

Integration of Artificial Intelligence and Machine Learning in Compound Design

The convergence of chemistry with artificial intelligence (AI) and machine learning (ML) is set to revolutionize the design of novel compounds. nih.govmdpi.com These computational tools can analyze vast datasets to identify patterns and make predictions far more rapidly than human researchers.

For this compound, AI and ML can be applied to:

Predictive Modeling: ML algorithms can be trained on existing data to build models that predict the biological activity, toxicity, or physicochemical properties of hypothetical this compound analogues. nih.govnih.gov This allows for the in silico screening of vast virtual libraries, prioritizing the most promising candidates for synthesis and testing. nih.gov

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) use computational fields to correlate the 3D structure of molecules with their biological activity. nih.govresearchgate.net These models can provide detailed insights into which structural modifications on the this compound scaffold are likely to increase or decrease activity.

De Novo Design: Generative AI models can design entirely new molecules from scratch that are optimized for a specific purpose. mdpi.com By providing the model with a desired set of properties (e.g., high affinity for a target protein, low predicted toxicity), it can generate novel this compound-based structures that have a high probability of success.

Development of Advanced Catalytic Systems Incorporating Pyrrolidine Motifs

The pyrrolidine ring is a "privileged" structure in catalysis, particularly in asymmetric organocatalysis where it is a key component of highly effective catalysts like proline and its derivatives. nih.govnih.gov Future research will focus on creating more sophisticated and efficient catalytic systems that incorporate the this compound motif.

Key research directions include:

Novel Organocatalysts: The development of new chiral pyrrolidine-based organocatalysts is an active area of research. mdpi.com By attaching different functional groups to the this compound scaffold, researchers can create catalysts that are highly efficient and selective for a wide range of chemical transformations, such as Michael additions and aldol (B89426) reactions. nih.govnih.gov

Pyrrolidine-Based Ligands for Metal Catalysis: The this compound structure can be incorporated into ligands for transition metal catalysts. researchgate.net These chiral ligands can create a specific three-dimensional environment around the metal center, enabling highly enantioselective reactions. nih.govresearchgate.net Future work will involve designing and synthesizing novel pyrrolidine-containing ligands to catalyze challenging and synthetically important reactions.

Catalytic Dehydrogenation: Recent studies have shown that certain catalysts can promote the dehydrogenation of pyrrolidines to form pyrroles, which are also valuable chemical building blocks. nih.govacs.org Exploring this transformation for substituted pyrrolidines like this compound could open up new synthetic routes to functionalized pyrroles.

Table 2: Future Directions in Pyrrolidine-Based Catalysis
Catalyst TypeResearch TrajectoryPotential ApplicationReferences
OrganocatalystsDesign of novel chiral catalysts based on the this compound scaffold.Asymmetric synthesis of complex molecules with high enantioselectivity. rsc.orgnih.govnih.gov
Metal-Ligand ComplexesSynthesis of new chiral ligands incorporating the pyrrolidine motif for transition metals.Enantioselective gold-catalyzed cycloadditions and other metal-catalyzed transformations. nih.govresearchgate.netresearchgate.net
Dehydrogenation CatalystsExploration of catalytic systems for the aromatization of substituted pyrrolidines.A novel synthetic route from readily available pyrrolidines to valuable pyrrole (B145914) compounds. nih.govacs.org

Emerging Applications in Chemical Biology and Diagnostics

The unique structural and chemical properties of the pyrrolidine ring make it an attractive scaffold for developing tools for chemical biology and medical diagnostics.

Future research in this interdisciplinary space may focus on:

Chemical Probes: Designing and synthesizing this compound derivatives that can act as chemical probes to study biological systems. These probes could be used to selectively label proteins, investigate enzyme mechanisms, or explore cellular pathways. frontiersin.org

Fluorescent Sensors and Imaging Agents: Attaching a fluorophore to the this compound scaffold could lead to the development of fluorescent probes for detecting specific analytes or for imaging biological processes. nih.gov Recently, fluorescent probes based on pyrrolidine derivatives have been developed for imaging β-amyloid plaques, which are associated with Alzheimer's disease. researchgate.net Similar strategies could be employed to create diagnostic tools for other conditions.

Targeted Drug Delivery: The pyrrolidine scaffold could be incorporated into larger molecules designed to deliver therapeutic agents to specific cells or tissues. Its physicochemical properties can be tuned to improve cell permeability and target engagement.

A recently developed fluorescent probe demonstrated high specificity for the general pyrrolidine structure, showcasing the potential for creating diagnostic tools that can detect and quantify pyrrolidine-containing molecules in environmental and biological samples. nih.gov This pioneering work opens the door for the development of more sophisticated probes based on the this compound framework for a range of diagnostic applications.

Q & A

Basic: What are the standard synthetic routes for 3,4-dimethylpyrrolidine, and how are reaction conditions optimized?

The synthesis typically involves alkylation of pyrrolidine using methyl iodide in the presence of a base like sodium hydride under reflux conditions. Post-reaction, the product is treated with hydrochloric acid to form the hydrochloride salt . Optimization focuses on controlling stoichiometry (e.g., excess methyl iodide to ensure complete alkylation) and reaction time (typically 6–12 hours under reflux) to maximize yield (reported up to 70–80% in lab-scale setups). Scalability challenges, such as heat dissipation, are addressed via continuous flow synthesis in industrial research .

Advanced: How does this compound hydrochloride function as a chiral auxiliary in asymmetric synthesis?

The compound’s stereochemical rigidity and methyl group positioning enable enantioselective induction during reactions. For example, in pharmaceutical synthesis, it coordinates with metal catalysts (e.g., Rh or Ru complexes) to direct asymmetric hydrogenation, achieving >90% enantiomeric excess (ee) in some cases . Researchers must evaluate solvent polarity (e.g., THF vs. DCM) and temperature to minimize racemization. Comparative studies with 2,5-dimethylprolidine show lower stereochemical control due to differing steric effects .

Basic: What analytical techniques are critical for characterizing this compound derivatives?

Key methods include:

  • NMR : 1H^1H- and 13C^{13}C-NMR confirm regiochemistry of methyl groups (e.g., δ 1.2–1.4 ppm for methyl protons) .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., 99.17 g/mol for the free base) and fragmentation patterns .
  • X-ray Crystallography : Resolves absolute configuration for chiral derivatives, critical in asymmetric synthesis .

Advanced: How can researchers resolve contradictions in biological activity data for this compound analogs?

Discrepancies in antimicrobial or anticancer activity (e.g., IC50_{50} variability across studies) often arise from assay conditions. For example:

  • Solubility : Hydrochloride salts may precipitate in aqueous media, requiring DMSO co-solvents (<1% v/v) .
  • Cell Line Variability : Test multiple lines (e.g., HeLa vs. MCF-7) and validate via dose-response curves.
  • Metabolic Stability : Use liver microsome assays to assess degradation rates, which influence apparent potency .

Basic: What safety protocols are essential when handling this compound hydrochloride?

  • Storage : Keep under inert gas (N2_2/Ar) at 2–8°C to prevent hygroscopic degradation .
  • Exposure Control : Use fume hoods and PPE (gloves, goggles) due to irritant properties. In case of contact, rinse eyes with water for ≥15 minutes .
  • Waste Disposal : Neutralize with dilute acetic acid before incineration to avoid toxic byproducts (e.g., NOx_x) .

Advanced: What strategies improve the stability of this compound under acidic or oxidative conditions?

  • Acidic Media : Protonation at the pyrrolidine nitrogen increases stability; buffer systems (pH 4–6) minimize decomposition .
  • Oxidative Stability : Add antioxidants (e.g., BHT at 0.1% w/w) or use low-temperature storage to prevent N-oxide formation .
  • Light Sensitivity : Amber glassware or light-blocking containers prevent photodegradation .

Basic: How is this compound used in ligand design for receptor studies?

Its rigid pyrrolidine core serves as a scaffold for designing ligands targeting neurotransmitter receptors (e.g., dopamine D2_2). Functionalization at the nitrogen or methyl groups modulates binding affinity. For example:

  • Dopamine Analogues : Substitution with aryl groups enhances lipophilicity and CNS penetration .
  • Kinase Inhibitors : Methyl groups provide steric hindrance to improve selectivity .

Advanced: How can computational methods predict the reactivity of this compound derivatives?

  • DFT Calculations : Model transition states for alkylation or oxidation reactions (e.g., using Gaussian or ORCA). Compare with experimental kinetics to validate accuracy .
  • Molecular Docking : Predict binding modes with targets (e.g., serotonin receptors) using AutoDock Vina. Adjust methyl group positions to optimize van der Waals interactions .

Basic: What purification methods are effective for isolating this compound hydrochloride?

  • Recrystallization : Use ethanol/water mixtures (3:1 v/v) to achieve >95% purity .
  • Column Chromatography : Silica gel with ethyl acetate/hexane (1:4) for free base isolation. Monitor by TLC (Rf_f ≈ 0.3) .

Advanced: How do structural isomerisms (e.g., 3,4- vs. 2,5-dimethylpyrrolidine) affect catalytic performance?

  • Steric Effects : 3,4-substitution creates a "bulky" environment, favoring endo transition states in Diels-Alder reactions.
  • Electronic Effects : Methyl groups at C3/C4 donate electron density via induction, enhancing nucleophilicity at nitrogen by ~20% compared to 2,5-isomers .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.